3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Overview
Description
3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound with a molecular formula of C14H14N4O2S. This compound is part of the triazole family, known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial and antiviral activities , suggesting that their targets may include bacterial and viral proteins.
Mode of Action
Related compounds have been found to inhibit the growth of pathogens by interacting with their proteins .
Biochemical Pathways
Related compounds have been found to interfere with the life cycle of pathogens, hindering their growth and proliferation .
Result of Action
Related compounds have been found to exhibit antibacterial and antiviral activities .
Preparation Methods
The synthesis of 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the reaction of 3-ethyl-1H-[1,2,4]triazole with N-phenylpyridine-8-sulfonamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a temperature range of 80-120°C for several hours to ensure complete reaction .
Chemical Reactions Analysis
3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be compared with other triazole derivatives, such as:
3-ethyl-1H-[1,2,4]triazole: A simpler triazole compound with similar biological activities.
N-phenylpyridine-8-sulfonamide: A related sulfonamide compound with distinct chemical properties.
Triazolo[4,3-a]pyrazine derivatives: Compounds with similar structural features and biological activities
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-2-13-15-16-14-12(9-6-10-18(13)14)21(19,20)17-11-7-4-3-5-8-11/h3-10,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEDNCYCEPSJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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